molecular formula C13H19N3O B7967267 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide

Cat. No.: B7967267
M. Wt: 233.31 g/mol
InChI Key: SWAFORJXEDJJFV-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with an amino group at the 2-position, an ethyl group at the N-position, and a pyrrolidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzoic acid, ethylamine, and pyrrolidine.

    Reduction: The nitro group of 2-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting 2-aminobenzoic acid is then reacted with ethylamine to form 2-amino-N-ethylbenzamide.

    Substitution: Finally, the 5-position of the benzamide is substituted with a pyrrolidinyl group using pyrrolidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-5-(pyrrolidin-1-yl)benzamide
  • 2-Amino-N-ethyl-4-(pyrrolidin-1-yl)benzamide
  • 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Uniqueness

2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group at the 5-position and the ethyl group at the N-position differentiates it from other benzamide derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

2-amino-N-ethyl-5-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-15-13(17)11-9-10(5-6-12(11)14)16-7-3-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAFORJXEDJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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